5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine 5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13564467
InChI: InChI=1S/C8H6F3N3/c9-8(10,11)5-2-1-3-7-13-4-6(12)14(5)7/h1-4H,12H2
SMILES: C1=CC2=NC=C(N2C(=C1)C(F)(F)F)N
Molecular Formula: C8H6F3N3
Molecular Weight: 201.15 g/mol

5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

CAS No.:

Cat. No.: VC13564467

Molecular Formula: C8H6F3N3

Molecular Weight: 201.15 g/mol

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine -

Specification

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
IUPAC Name 5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Standard InChI InChI=1S/C8H6F3N3/c9-8(10,11)5-2-1-3-7-13-4-6(12)14(5)7/h1-4H,12H2
Standard InChI Key XPJXFAHULNPHBP-UHFFFAOYSA-N
SMILES C1=CC2=NC=C(N2C(=C1)C(F)(F)F)N
Canonical SMILES C1=CC2=NC=C(N2C(=C1)C(F)(F)F)N

Introduction

Structural and Electronic Properties

The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system with a five-membered imidazole ring adjacent to a six-membered pyridine ring. The trifluoromethyl (-CF₃) group at position 5 introduces strong electron-withdrawing effects, which enhance metabolic stability and influence intermolecular interactions . Quantum mechanical calculations on analogous systems reveal that the -CF₃ group significantly lowers the HOMO-LUMO gap, increasing reactivity toward electrophilic substitution .

Comparative Analysis of Substituent Effects

The position of the trifluoromethyl group critically determines biological activity. For example:

  • 7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine: Exhibits antimicrobial activity due to enhanced membrane permeability.

  • 5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine: Predicted to show stronger hydrogen bonding with kinase ATP-binding pockets compared to 7-substituted analogs .

Synthetic Methodologies

Retrosynthetic Strategy

A plausible route to 5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine involves cyclization of 2-aminomethylpyridine precursors. Key steps include:

  • Synthesis of 2-aminomethyl-5-(trifluoromethyl)pyridine: Achieved via nucleophilic substitution of 2,5-dichloro-3-(trifluoromethyl)pyridine with glycine methyl ester, followed by decarboxylation .

  • Cyclization with Triphosgene: Treatment with triphosgene (bis(trichloromethyl)carbonate) under basic conditions forms the imidazo[1,2-a]pyridine core .

Table 1: Optimization of Cyclization Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane25472
THF25658
Acetone40365

Key findings: Dichloromethane at room temperature maximizes yield due to improved solubility of intermediates .

Biological Activity and Mechanisms

Anticancer Activity

Structural analogs of 5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine demonstrate:

  • Oxidative Stress Induction: 80% reduction in K562 chronic myeloid leukemia cell viability via ROS-mediated senescence.

  • Selectivity: 200-fold higher potency in FLT3-positive vs. FLT3-negative Ba/F3 cells .

Pharmacokinetic Considerations

The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation. Key parameters for analogs include:

  • Lipophilicity (LogP): 2.1–2.5, optimized for blood-brain barrier penetration.

  • Half-life (t₁/₂): 4.2 hours in murine models, suitable for daily dosing .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

Compound NameKey FeatureBiological Activity
7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine-CF₃ at 7-positionAntimicrobial (MIC: 2–4 µg/mL)
5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine-CF₃ at 5-positionPredicted kinase inhibition
Imidazo[1,2-a]pyridine-thiophene hybridsThiophene substituentFLT3 inhibition (IC₅₀: 12 nM)

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